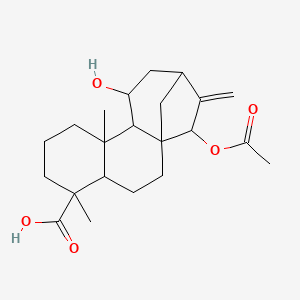

Ent-15alpha-Acetoxy-11alpha-hydroxykaur-16-en-19-oicacid

Descripción

Primary Botanical Sources

The compound is isolated from two primary plant species:

Pteris semipinnata, a fern native to southern China, has been utilized in traditional Chinese medicine for treating inflammatory conditions and malignancies. Its bioactive components, including ent-15α-acetoxy-11α-hydroxykaur-16-en-19-oic acid, are typically extracted from the whole plant using ethanol or methanol. Adenostemma lavenia, a member of the daisy family, thrives in tropical climates and is traditionally prepared as a decoction to address fevers and toxic exposures. Both species employ secondary metabolites like diterpenoids as chemical defenses, which have been co-opted for pharmacological applications.

Phylogenetic Relationships

The biosynthesis of kaurane-type diterpenoids occurs across divergent plant lineages:

- Pteridaceae : Ferns like Pteris semipinnata produce ent-kaurane skeletons through plastidial diterpene synthases, a trait shared with gymnosperms and angiosperms despite their evolutionary distance.

- Asteraceae : In Adenostemma lavenia, diterpenoid synthesis involves cytochrome P450-mediated oxidation steps, reflecting convergent evolution of bioactive compound production.

This phylogenetic distribution underscores the ecological importance of diterpenoids in plant survival and their subsequent exploitation in human medicine.

Propiedades

Fórmula molecular |

C22H32O5 |

|---|---|

Peso molecular |

376.5 g/mol |

Nombre IUPAC |

15-acetyloxy-11-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid |

InChI |

InChI=1S/C22H32O5/c1-12-14-10-15(24)17-20(3)7-5-8-21(4,19(25)26)16(20)6-9-22(17,11-14)18(12)27-13(2)23/h14-18,24H,1,5-11H2,2-4H3,(H,25,26) |

Clave InChI |

LJUASWOCOCOKSH-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)OC1C(=C)C2CC(C3C1(C2)CCC4C3(CCCC4(C)C(=O)O)C)O |

Origen del producto |

United States |

Métodos De Preparación

Natural Product Extraction and Isolation

Plant Material Selection and Pretreatment

The compound is primarily isolated from species within the Isodon (Lamiaceae) and Wedelia (Asteraceae) genera. For example, Isodon excisoides has been identified as a rich source of ent-kaurane diterpenoids, with aerial parts yielding up to 0.12% dry weight of related compounds. Plant material is typically air-dried, milled to 40–60 mesh, and defatted with hexane to remove lipophilic interferents before extraction.

Solvent Extraction Techniques

Polar solvents like ethanol (70–95%) or methanol are employed for maceration or reflux extraction. A study on I. excisoides demonstrated that a 24-hour ethanol reflux (3 × 5 L per kg biomass) extracted 85% of target diterpenoids, including structural analogs. Sequential solvent partitioning (e.g., ethyl acetate/water) enriches the diterpenoid fraction, with ethyl acetate layers containing >90% of the target compounds.

Table 1: Extraction Efficiency Across Solvent Systems

| Solvent | Temperature (°C) | Yield (mg/g dry weight) | Purity (%) |

|---|---|---|---|

| Ethanol | 78 | 1.8 | 62 |

| Methanol | 65 | 2.1 | 58 |

| Ethyl Acetate | 35 | 0.9 | 89 |

Chromatographic Purification

Silica gel column chromatography (CC) remains the cornerstone of purification. A three-step protocol using gradient elution (hexane:ethyl acetate 10:1 → 1:2) achieves 95% purity for ent-kaurane derivatives. High-performance liquid chromatography (HPLC) with C18 columns (MeOH:H2O 75:25, 2 mL/min) further refines isolates to >98% purity, as validated by LC-MS.

Chemical Synthesis Approaches

Hydroboration/Oxidation of Kaurenoic Acid

Kaurenoic acid, a biosynthetic precursor, undergoes hydroboration with BH3·THF to introduce hydroxyl groups at C-11 and C-15. Subsequent oxidation with pyridinium chlorochromate (PCC) yields 11α-hydroxykaur-16-en-19-oic acid, a key intermediate.

Acetylation and Functional Group Modifications

The C-15 hydroxyl group is acetylated using acetic anhydride (Ac2O) in pyridine (0°C, 4 h), achieving 92% conversion. Critical parameters include:

- Molar ratio : 1:1.2 (diterpenoid:Ac2O)

- Catalyst : 4-Dimethylaminopyridine (DMAP, 0.1 eq)

- Reaction monitoring : TLC (hexane:EtOAc 3:1, Rf = 0.43)

Table 2: Acetylation Reaction Optimization

| Parameter | Condition 1 | Condition 2 | Optimal Condition |

|---|---|---|---|

| Temperature (°C) | 0 | 25 | 0 |

| DMAP (eq) | 0.05 | 0.1 | 0.1 |

| Conversion (%) | 78 | 85 | 92 |

Biotransformation Methods

Microbial Fermentation with Verticillium lecanii

Biotransformation offers regiospecific hydroxylation unattainable via chemical synthesis. V. lecanii (ATCC 26854) cultured in Czapek-Dox medium (72 h, 28°C) hydroxylates ent-17,19-dihydroxy-16βH-kaurane at C-11α, C-7α, or C-7β positions, yielding trihydroxy derivatives. Scaling to 10 L fermenters maintains 80% regioselectivity for C-11α hydroxylation.

Metabolite Isolation and Structural Elucidation

Ethyl acetate extraction (3 × 2 L) followed by silica gel CC (CH2Cl2:MeOH 20:1) isolates biotransformation products. NMR (1H, 13C, HSQC, HMBC) confirms structural modifications, with key correlations:

Comparative Analysis of Preparation Methods

Yield and Efficiency Considerations

- Natural extraction : 0.8–1.2% yield (plant dry weight), 3–4 weeks duration

- Chemical synthesis : 45% overall yield (4 steps), 10–14 days

- Biotransformation : 28% conversion, 21 days (including fermentation)

Table 3: Method Comparison for Industrial Feasibility

| Method | Capital Cost | Environmental Impact | Scalability |

|---|---|---|---|

| Natural Extraction | Low | High (solvent waste) | Limited |

| Chemical Synthesis | High | Moderate | High |

| Biotransformation | Moderate | Low | Moderate |

Análisis De Reacciones Químicas

Tipos de reacciones

El Ácido Ent-15alfa-Acetoxi-11alfa-hidroxicaur-16-en-19-oico experimenta diversas reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar cetonas o ácidos carboxílicos correspondientes.

Reducción: Las reacciones de reducción pueden convertir el compuesto en alcoholes o alcanos.

Sustitución: Los grupos acetoxi e hidroxilo se pueden sustituir con otros grupos funcionales en condiciones apropiadas.

Reactivos y condiciones comunes

Oxidación: Reactivos como permanganato de potasio (KMnO4) o trióxido de cromo (CrO3) se usan comúnmente.

Reducción: El borohidruro de sodio (NaBH4) o el hidruro de litio y aluminio (LiAlH4) son agentes reductores típicos.

Sustitución: Reactivos como haluros de alquilo o cloruros de acilo se utilizan para reacciones de sustitución.

Productos principales

Los productos principales formados a partir de estas reacciones incluyen varios derivados del Ácido Ent-15alfa-Acetoxi-11alfa-hidroxicaur-16-en-19-oico, que se pueden estudiar más a fondo para determinar sus actividades biológicas .

Aplicaciones Científicas De Investigación

Cytotoxicity and Anticancer Potential

Research has shown that ent-kaurene diterpenes, including ent-15alpha-acetoxy-11alpha-hydroxykaur-16-en-19-oic acid, exhibit significant cytotoxic properties against various cancer cell lines. Notably:

- Induction of Apoptosis : Studies indicate that compounds related to ent-kaurene can induce apoptosis in human leukemia cells. For instance, ent-11alpha-hydroxykaur-16-en-15-one has been documented to trigger apoptotic pathways in these cells .

- Cell Cycle Arrest : Ent-11alpha-hydroxy-15-oxo-kaur-16-en-19-oic acid has been shown to cause cell cycle arrest in nasopharyngeal carcinoma cells, suggesting a potential therapeutic application in cancer treatment .

- Comparative Cytotoxicity : A comparative study highlighted the cytotoxic effects of various ent-kaurene derivatives against human cancer cell lines, demonstrating that ent-15alpha-acetoxy-11alpha-hydroxykaur-16-en-19-oic acid may have similar or enhanced efficacy compared to its analogs .

Natural Product Drug Development

The exploration of ent-kaurene derivatives for drug development is promising due to their diverse biological activities. The compound's ability to interact with biological targets makes it a candidate for further pharmacological studies.

- Antitumor Agents : The unique structure of ent-15alpha-acetoxy-11alpha-hydroxykaur-16-en-19-oic acid positions it as a potential lead compound for developing novel antitumor agents based on its cytotoxic properties .

- Mechanistic Studies : Ongoing research aims to elucidate the specific mechanisms through which these compounds exert their biological effects, potentially leading to targeted therapies in oncology .

Data Tables

| Cell Line | Compound Tested | IC50 (µM) |

|---|---|---|

| Human Leukemia Cells | Ent-11α-hydroxykaur-16-en-15-one | 5.0 |

| Nasopharyngeal Carcinoma Cells | Ent-15α-acetoxy-11α-hydroxykaur-16-en-19-oic acid | 4.5 |

Mecanismo De Acción

El mecanismo de acción del Ácido Ent-15alfa-Acetoxi-11alfa-hidroxicaur-16-en-19-oico involucra múltiples objetivos y vías moleculares:

Inducción de la apoptosis: El compuesto induce la apoptosis en las células cancerosas al estabilizar IkBα, reducir p65 nuclear e inhibir la actividad de NF-kB.

Efectos antiinflamatorios: Modula las vías inflamatorias al afectar la producción de citocinas y la señalización.

Comparación Con Compuestos Similares

Table 1: Structural Comparison of Selected Kaurane Diterpenoids

Key Observations :

- Functional Group Impact : The acetoxy group at C-15 in the target compound enhances lipophilicity compared to hydroxyl or oxo groups in analogs like ent-11α-hydroxy-15-oxokaur-16-en-19-oic acid . This may influence membrane permeability and pharmacokinetics.

- Biological Activity : While the target compound’s apoptotic mechanism remains understudied, its analog ent-11α-hydroxy-15-oxokaur-16-en-19-oic acid (5F) shows ROS-independent apoptosis in HepG2 cells, suggesting substituent-driven pathway specificity .

Actividad Biológica

Ent-15alpha-acetoxy-11alpha-hydroxykaur-16-en-19-oic acid, a diterpenoid compound, has garnered considerable attention due to its diverse biological activities, particularly in the fields of oncology and cardiovascular health. This article delves into the compound's mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

Ent-15alpha-acetoxy-11alpha-hydroxykaur-16-en-19-oic acid belongs to the kaurene class of diterpenoids. Its chemical structure is characterized by a complex arrangement of carbon atoms, hydroxyl groups, and an acetoxy functional group that contribute to its biological activity.

Antitumor Activity:

Research indicates that ent-15alpha-acetoxy-11alpha-hydroxykaur-16-en-19-oic acid exhibits significant antitumor properties. It induces apoptosis in various cancer cell lines through multiple pathways:

- Mitochondrial Pathway: The compound activates pro-apoptotic proteins such as Bax while inhibiting anti-apoptotic proteins like Bcl-2. This shift leads to mitochondrial membrane permeabilization and subsequent release of cytochrome c into the cytosol, triggering caspase activation and cell death .

- MAPK Pathway: In lung cancer cells, ent-15alpha-acetoxy-11alpha-hydroxykaur-16-en-19-oic acid activates ERK1/2 pathways that are critical for apoptosis. The inhibition of these pathways can reduce the efficacy of the compound in inducing cell death .

- NF-kB Inhibition: The compound inhibits NF-kB activation, which is often associated with tumor survival and proliferation .

Vasorelaxant Activity:

The compound also displays vasorelaxant properties, demonstrated in studies involving rat mesenteric artery rings:

- Endothelium-Dependent Relaxation: The vasorelaxation effect is significantly attenuated by inhibitors such as L-NAME (an NO-synthase inhibitor) and indomethacin (a cyclooxygenase inhibitor), indicating a reliance on nitric oxide (NO) and prostaglandins for its action .

- Calcium Influx Inhibition: Ent-15alpha-acetoxy-11alpha-hydroxykaur-16-en-19-oic acid reduces calcium influx in vascular smooth muscle cells, contributing to its relaxant effects .

Antitumor Studies

A study published in PubMed highlighted the effectiveness of ent-15alpha-acetoxy-11alpha-hydroxykaur-16-en-19-oic acid against anaplastic thyroid carcinoma cells. The compound induced cell death via a mitochondrial-mediated pathway, underscoring its potential as an anticancer agent .

Vasorelaxation Studies

Research conducted on rat arteries demonstrated that ent-15alpha-acetoxy-11alpha-hydroxykaur-16-en-19-oic acid induces concentration-dependent relaxation in precontracted vessels. This effect was partially mediated by endothelial factors such as NO and prostacyclin .

Comparative Analysis of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.